molecular formula C27H26FN3O2S B11452505 2-[(2-fluorobenzyl)sulfanyl]-8,8-dimethyl-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

2-[(2-fluorobenzyl)sulfanyl]-8,8-dimethyl-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11452505
M. Wt: 475.6 g/mol
InChI Key: WPPMFLDMCOCNRM-UHFFFAOYSA-N
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Description

2-{[(2-Fluorophenyl)methyl]sulfanyl}-8,8-dimethyl-5-(4-methylphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Fluorophenyl)methyl]sulfanyl}-8,8-dimethyl-5-(4-methylphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Fluorophenyl Methyl Sulfanyl Intermediate: This step involves the reaction of 2-fluorobenzyl chloride with sodium sulfide to form 2-fluorophenyl methyl sulfide.

    Cyclization and Functionalization: The intermediate is then subjected to cyclization reactions with appropriate reagents to form the pyrimidoquinoline core structure. This step often involves the use of strong acids or bases as catalysts.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Fluorophenyl)methyl]sulfanyl}-8,8-dimethyl-5-(4-methylphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-{[(2-Fluorophenyl)methyl]sulfanyl}-8,8-dimethyl-5-(4-methylphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Materials Science: The compound’s structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

    Chemical Biology: It is used as a probe to study biological pathways and molecular interactions due to its ability to undergo specific chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[(2-Fluorophenyl)methyl]sulfanyl}-8,8-dimethyl-5-(4-methylphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorophenyl Methyl Sulfone: Shares the fluorophenyl group but lacks the complex pyrimidoquinoline structure.

    4-Methylphenyl Sulfanyl Compounds: Similar sulfanyl group but different core structures.

Uniqueness

The uniqueness of 2-{[(2-Fluorophenyl)methyl]sulfanyl}-8,8-dimethyl-5-(4-methylphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione lies in its combination of functional groups and the resulting chemical properties. This makes it a versatile compound for various applications, distinguishing it from simpler analogs.

Properties

Molecular Formula

C27H26FN3O2S

Molecular Weight

475.6 g/mol

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-8,8-dimethyl-5-(4-methylphenyl)-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C27H26FN3O2S/c1-15-8-10-16(11-9-15)21-22-19(12-27(2,3)13-20(22)32)29-24-23(21)25(33)31-26(30-24)34-14-17-6-4-5-7-18(17)28/h4-11,21H,12-14H2,1-3H3,(H2,29,30,31,33)

InChI Key

WPPMFLDMCOCNRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)NC(=N4)SCC5=CC=CC=C5F

Origin of Product

United States

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